![molecular formula C16H30O2Si B14209621 tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane CAS No. 825627-92-7](/img/structure/B14209621.png)
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, an ethenyloxy group, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions with electrophiles, while the dimethylsilane moiety can stabilize reactive intermediates. These interactions facilitate the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar synthetic applications.
tert-Butyl(2-iodoethoxy)dimethylsilane: Another organosilicon compound with comparable reactivity.
Uniqueness
tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable tool in both academic and industrial research.
Eigenschaften
CAS-Nummer |
825627-92-7 |
|---|---|
Molekularformel |
C16H30O2Si |
Molekulargewicht |
282.49 g/mol |
IUPAC-Name |
tert-butyl-(2-ethenoxyoct-3-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C16H30O2Si/c1-8-10-11-12-13-15(17-9-2)14-18-19(6,7)16(3,4)5/h9,15H,2,8,10-11,14H2,1,3-7H3 |
InChI-Schlüssel |
RNAVSTDMBRSKEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(CO[Si](C)(C)C(C)(C)C)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


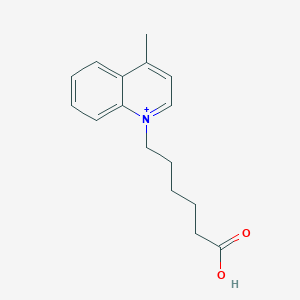
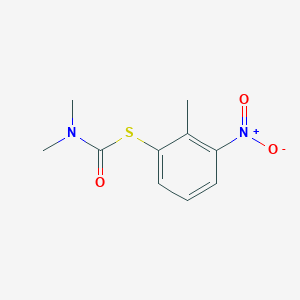
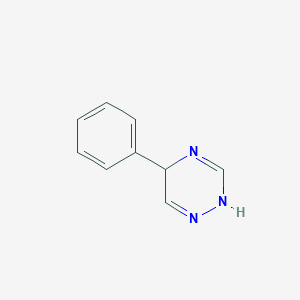
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)
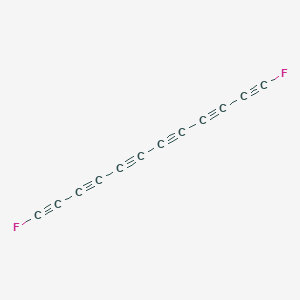


![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
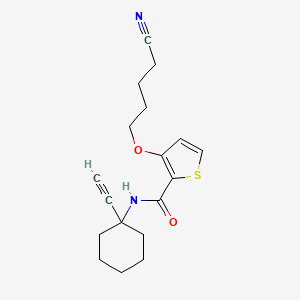
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)

